In-depth Technical Guide: 4-Fluoro-2-methoxyaniline Hydrochloride
In-depth Technical Guide: 4-Fluoro-2-methoxyaniline Hydrochloride
CAS Number: 178671-97-1
This technical guide provides a comprehensive overview of 4-Fluoro-2-methoxyaniline hydrochloride, a key intermediate in pharmaceutical and chemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Chemical Properties
4-Fluoro-2-methoxyaniline hydrochloride is the hydrochloride salt of 4-fluoro-2-methoxyaniline. The introduction of the hydrochloride group generally enhances the compound's stability and solubility in aqueous media, which can be advantageous in various experimental and industrial settings.
Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Fluoro-2-methoxyaniline and its hydrochloride salt. Data for the hydrochloride is limited, and some properties are inferred from the free amine.
| Property | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxyaniline Hydrochloride |
| CAS Number | 450-91-9[1][2] | 178671-97-1[3][4][5][6][7] |
| Molecular Formula | C₇H₈FNO[1][2] | C₇H₉ClFNO[3][4][6][7] |
| Molecular Weight | 141.14 g/mol [1][2] | 177.60 g/mol [6][7] |
| Appearance | Colorless to brown clear liquid | Solid[5] |
| Purity | >98.0% (GC) | ~98% |
| Boiling Point | 215 °C at 756 Torr | Not available |
| Density | ~1.176 g/cm³ at 20 °C | Not available |
| Refractive Index | 1.5400 to 1.5440 | Not available |
| pKa | 4.60[8] | Not available |
| Storage | Room temperature, in a cool, dark place under inert atmosphere | Room temperature, under inert atmosphere[6] |
Synthesis and Experimental Protocols
The primary route to obtaining 4-Fluoro-2-methoxyaniline hydrochloride involves the synthesis of the free amine, 4-Fluoro-2-methoxyaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 4-Fluoro-2-methoxyaniline
A common and efficient method for the synthesis of 4-Fluoro-2-methoxyaniline is the reduction of 4-fluoro-2-nitroanisole.[8][9] This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 4-fluoro-2-nitroanisole [9]
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Reactor Setup: In a suitable autoclave reactor, charge methanol (4000 ml) and 4-fluoro-2-methoxy-1-nitrobenzene (470 g).
-
Catalyst Addition: Under a nitrogen atmosphere, add a slurry of Raney Nickel (47 g) in methanol (470 ml) to the reaction mixture.
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Reaction Initiation: Stir the mixture at 25-30°C for 10-15 minutes.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas according to the catalyst manufacturer's recommendations. Continue the reaction with stirring until the consumption of hydrogen ceases, indicating the completion of the reaction. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture to remove the Raney Ni catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline.
-
Purification (Optional): The crude product can be further purified by distillation or recrystallization if required.
Formation of 4-Fluoro-2-methoxyaniline Hydrochloride
The hydrochloride salt is typically formed by treating the free amine with hydrochloric acid.
Experimental Protocol: Preparation of the Hydrochloride Salt
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Dissolution: Dissolve the purified 4-fluoro-2-methoxyaniline in a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution of the amine.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The reaction mixture may be cooled to enhance precipitation.
-
Isolation: Collect the solid precipitate by filtration.
-
Washing and Drying: Wash the collected solid with a small amount of the cold organic solvent used for the reaction and then dry it under vacuum to obtain 4-Fluoro-2-methoxyaniline hydrochloride.
Applications in Research and Drug Development
4-Fluoro-2-methoxyaniline is a versatile building block in the synthesis of various pharmaceutical agents and fine chemicals.[8][10] Its structural features, including the fluorine and methoxy groups, impart unique electronic properties that are valuable in designing molecules with specific biological activities.
Key applications include its use as a precursor in the synthesis of:
-
5-Hydroxytryptamine (5-HT3) receptor antagonists: These are used to treat nausea and vomiting, particularly in the context of chemotherapy.[8]
-
Hydroxamic acids and their prodrugs: These compounds have been investigated as inhibitors of Botulinum neurotoxin A light chain, which is important for developing treatments for botulism.[8]
-
Protein Degrader Building Blocks: The molecule is utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within cells.[7]
-
Agrochemicals, Dyes, and Polymers: The reactivity of the aniline ring allows for further functionalization, making it a useful intermediate in the production of a range of specialty chemicals.[10]
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key synthetic workflows involving 4-Fluoro-2-methoxyaniline.
Caption: Synthesis of 4-Fluoro-2-methoxyaniline.
Caption: Formation of the Hydrochloride Salt.
Caption: Synthesis of a Nitro Derivative.[9]
References
- 1. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 4-Fluoro-2-methoxyaniline hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 4-Fluoro-2-methoxyaniline hydrochloride | 178671-97-1 [sigmaaldrich.com]
- 6. 178671-97-1|4-Fluoro-2-methoxyaniline hydrochloride|BLD Pharm [bldpharm.com]
- 7. calpaclab.com [calpaclab.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
